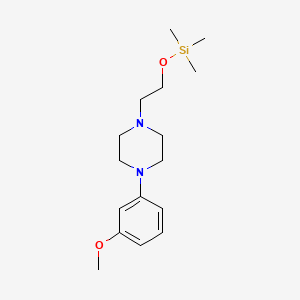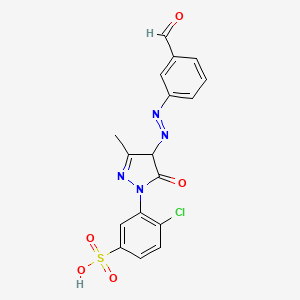
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves multiple steps. One common approach is to start with the piperazine core and introduce the methoxyphenyl group through a nucleophilic aromatic substitution reaction. The trimethylsilyloxyethyl group can be introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperazine derivative.
Substitution: The trimethylsilyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenol derivatives.
Reduction: Simplified piperazine derivatives.
Substitution: Piperazine derivatives with various functional groups replacing the trimethylsilyloxyethyl group.
Scientific Research Applications
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperazine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the trimethylsilyloxyethyl group, making it less versatile in chemical reactions.
4-(2-Hydroxyethyl)-1-(3-methoxyphenyl)piperazine: Similar structure but with a hydroxyethyl group instead of a trimethylsilyloxyethyl group.
Uniqueness
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the methoxyphenyl and trimethylsilyloxyethyl groups
Properties
CAS No. |
118161-81-2 |
|---|---|
Molecular Formula |
C16H28N2O2Si |
Molecular Weight |
308.49 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C16H28N2O2Si/c1-19-16-7-5-6-15(14-16)18-10-8-17(9-11-18)12-13-20-21(2,3)4/h5-7,14H,8-13H2,1-4H3 |
InChI Key |
BHCHDDHSBZXYDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)












